1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.: 874302-03-1
Cat. No.: VC2676697
Molecular Formula: C19H22BFN2O3
Molecular Weight: 356.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874302-03-1 |
|---|---|
| Molecular Formula | C19H22BFN2O3 |
| Molecular Weight | 356.2 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) |
| Standard InChI Key | BZCPINMTXBDIEP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Properties
Structural and Molecular Information
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a molecular formula of C19H22BFN2O3, with a molecular weight of approximately 356.20 g/mol . The structure features several key functional groups:
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A 3-fluorophenyl group
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A urea linkage (-NH-CO-NH-)
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A 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group
The molecular structure incorporates a boron atom within the dioxaborolane ring, which is a characteristic feature of many organoboron compounds used in organic synthesis. This boron-containing moiety is particularly important for the compound's potential participation in coupling reactions and other synthetic transformations.
Physical Properties
The physical properties of 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been documented across various sources, providing important information for researchers working with this compound. The key physical properties are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Melting Point | 255 to 259°C | |
| Boiling Point | 404.3±30.0 °C at 760 Torr (predicted) | |
| Density | 1.19±0.1 g/cm³ (predicted) | |
| Appearance | Not specified in available sources |
These physical properties are important considerations for researchers planning to work with this compound, particularly when designing purification strategies or planning reactions that may be temperature-sensitive .
Solubility and Stability
Regarding stability, storage recommendations indicate that the compound should be kept under refrigeration (2-8°C) in a sealed container, preferably under inert atmosphere conditions . This suggests potential sensitivity to moisture, oxygen, or elevated temperatures, which is consistent with the reactive nature of many organoboron compounds.
For stock solutions, it is advised to avoid repeated freezing and thawing cycles as this may lead to product degradation. When stored at -80°C, stock solutions can maintain stability for up to 6 months, while at -20°C, the recommended usage period is within 1 month .
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 2.8074 mL | 14.0371 mL | 28.0742 mL |
| 5 mM | 0.5615 mL | 2.8074 mL | 5.6148 mL |
| 10 mM | 0.2807 mL | 1.4037 mL | 2.8074 mL |
This table indicates the volume of solvent required to achieve the desired molarity when dissolving the specified amount of the compound . When preparing solutions, it is recommended to select appropriate solvents based on the specific experimental requirements and the solubility properties of the compound.
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